MMAD Isomer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mass Median Aerodynamic Diameter (MMAD) Isomer is a term used in aerosol science to describe the aerodynamic diameter at which half of the aerosolized drug mass lies below the stated diameter. This concept is crucial in understanding the behavior of particles in various applications, particularly in inhalation therapies and environmental studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of MMAD Isomer involves the use of multi-stage inertial cascade impactors. These apparatuses progressively size-fractionate the aerosol passing through a series of stages containing one or more nozzles, by increasing particle velocity. The nozzle sizes for a given multi-nozzle stage can be described collectively by effective diameter, related to the cut-point size, providing the link to aerodynamic diameter .

Industrial Production Methods

In industrial settings, the production of this compound is achieved through the use of advanced aerosol generation and measurement techniques. These methods include the use of aerodynamic particle sizers, cascade impactors, and other gravimetric instruments to measure the particle size distribution of aerosols .

Analyse Chemischer Reaktionen

Types of Reactions

MMAD Isomer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential in modifying the properties of the particles to suit specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may result in the formation of oxides, while substitution reactions may yield halogenated compounds .

Wissenschaftliche Forschungsanwendungen

MMAD Isomer has significant applications in various scientific research fields:

Chemistry: Used in the study of aerosol chemistry and particle behavior.

Biology: Applied in understanding the impact of aerosols on biological systems, including respiratory health.

Medicine: Crucial in the development of inhalation therapies for respiratory diseases.

Industry: Utilized in environmental monitoring and control of particulate matter.

Wirkmechanismus

The mechanism of action of MMAD Isomer involves its interaction with biological and environmental systems. In medical applications, the aerodynamic diameter of the particles determines their deposition in different regions of the respiratory tract. Smaller particles tend to penetrate deeper into the lungs, while larger particles are deposited in the upper airways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Geometric Standard Deviation (GSD): Describes the spread of particle sizes in an aerosol.

Aerodynamic Particle Sizer (APS): Measures the aerodynamic diameter of particles in an aerosol.

Uniqueness

MMAD Isomer is unique in its ability to provide a statistically derived figure for particle samples, making it a critical parameter in aerosol science. Unlike GSD and APS, which provide information on the spread and measurement of particle sizes, this compound specifically focuses on the median aerodynamic diameter, offering a more precise understanding of particle behavior .

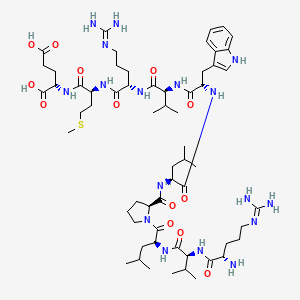

Eigenschaften

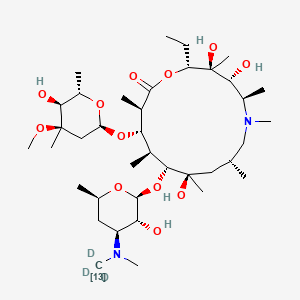

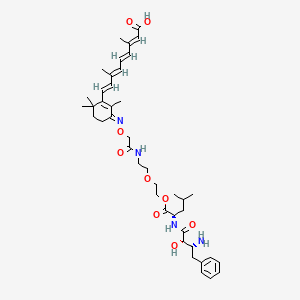

Molekularformel |

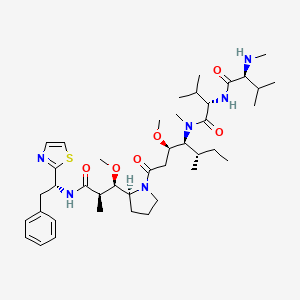

C41H66N6O6S |

|---|---|

Molekulargewicht |

771.1 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide |

InChI |

InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30+,31-,32+,34-,35-,36-,37+/m0/s1 |

InChI-Schlüssel |

BLUGYPPOFIHFJS-FHBKQJIJSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC |

Kanonische SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)

![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)